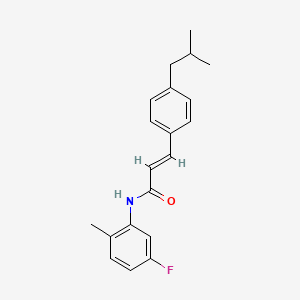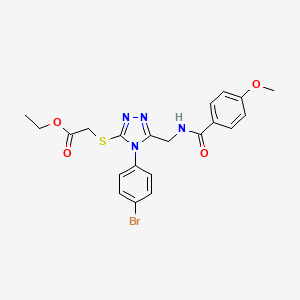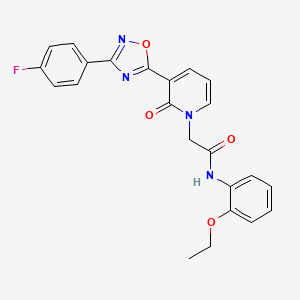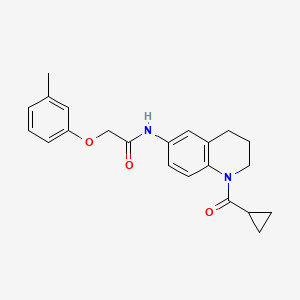![molecular formula C16H20N2O2S B2687652 N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide CAS No. 1184092-14-5](/img/structure/B2687652.png)
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide, also known as CCG-63802, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegeneration, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegeneration. In addition, N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
Mechanism of Action
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways that are important for cancer cell survival and proliferation. N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of its target proteins.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. It has also been shown to reduce the levels of reactive oxygen species and to protect cells from oxidative stress. In addition, N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential off-target effects on other kinases.
Future Directions
There are several future directions for the research on N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide, including the development of more potent and selective CK2 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as viral infections and metabolic disorders, and the elucidation of its mechanism of action and signaling pathways. In addition, the use of N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Synthesis Methods
The synthesis of N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide involves several steps, starting from the reaction of 4-hydroxybenzenethiol with 1-cyanocycloheptanone to form the intermediate 2-(4-hydroxyphenylthio)cycloheptanone. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide. The synthesis of N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has been optimized to improve the yield and purity of the final product, and several modifications have been made to the original procedure.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-hydroxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-12-16(9-3-1-2-4-10-16)18-15(20)11-21-14-7-5-13(19)6-8-14/h5-8,19H,1-4,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCKHGUCJHTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2687569.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2687571.png)
![(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2687577.png)
![(E)-2-(hydroxyimino)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B2687578.png)


![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)




![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)